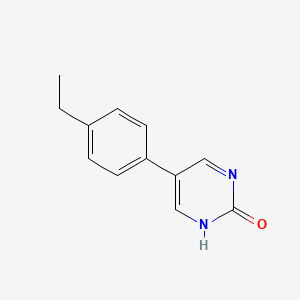![molecular formula C5H3N3OS2 B6285748 5-sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol CAS No. 1028332-34-4](/img/no-structure.png)
5-sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antitubercular Activities
5-sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol derivatives have been studied for their potential antibacterial and antitubercular activities. Novel compounds synthesized from this class showed significant activities in these areas. This indicates their potential use in developing new antimicrobial and antitubercular drugs (Cai et al., 2016).
As a Privileged Scaffold in Drug Discovery
Thiazolo[5,4-d]pyrimidines, including this compound, are recognized as privileged scaffolds in drug discovery. They have structural similarities to purines and have been developed for a variety of pharmacological activities, including as immune-modulators and anti-inflammatory agents (Kuppast & Fahmy, 2016).
Fungicidal Activity
Research into this compound has also explored its potential as a fungicide. Synthesized derivatives demonstrated promising fungicidal activities, indicating their potential use in agricultural and pharmaceutical applications (Eliazyan et al., 2011).
Synthesis and Structural Analysis
The synthesis and structural analysis of this compound derivatives have been a key area of research. This includes exploring various synthetic methods and understanding their chemical properties for potential applications in medicinal chemistry (Dyachenko, Vas’kevich, & Vovk, 2014).
Wirkmechanismus
Target of Action
5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol is a derivative of thiazolopyrimidine, a nitrogen and sulphur containing heterocyclic aromatic molecule . Thiazolopyrimidines have been reported to possess a broad spectrum of pharmacological activities . .
Mode of Action
Thiazolopyrimidines, in general, have been reported to exhibit antimicrobial, antiviral, anti-parkinson, anticancer, and anti-inflammatory activities . The specific interaction of this compound with its targets and the resulting changes are subjects for future research .
Biochemical Pathways
Thiazolopyrimidines have been reported to interact with a wide range of receptor targets , suggesting that they may affect multiple biochemical pathways.
Result of Action
Thiazolopyrimidines have been reported to exhibit a broad spectrum of pharmacological activities , suggesting that they may have diverse molecular and cellular effects.
Action Environment
It is known that the thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . This suggests that the compound may be stable under various environmental conditions.
Zukünftige Richtungen
The development of novel topoisomerase I inhibitors aimed to overcome the defects of current treatments has achieved considerable interest . The exploration of the synthetic methods and biological properties of “5-sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol” and similar compounds could be a promising direction for future research .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol involves the condensation of 2-aminothiazole with ethyl acetoacetate followed by cyclization with sulfur and subsequent oxidation to form the desired product.", "Starting Materials": [ "2-aminothiazole", "ethyl acetoacetate", "sulfur", "hydrogen peroxide", "sodium hydroxide", "water", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-aminothiazole with ethyl acetoacetate in ethanol using sodium hydroxide as a catalyst to form 5-ethyl-4-oxo-2-thioxo-1,3-thiazolidine.", "Step 2: Cyclization of 5-ethyl-4-oxo-2-thioxo-1,3-thiazolidine with sulfur in ethanol to form 5-ethyl-2-thioxo-[1,3]thiazolo[5,4-d]pyrimidine.", "Step 3: Oxidation of 5-ethyl-2-thioxo-[1,3]thiazolo[5,4-d]pyrimidine with hydrogen peroxide in water to form 5-sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol." ] } | |
CAS-Nummer |
1028332-34-4 |
Molekularformel |
C5H3N3OS2 |
Molekulargewicht |
185.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methyl-1,7-diazaspiro[4.5]decan-6-one, 95%](/img/structure/B6285756.png)
![Benzyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6285763.png)

